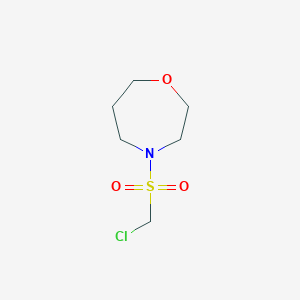
4-((Chloromethyl)sulfonyl)-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Chloromethyl)sulfonyl)-1,4-oxazepane is a chemical compound that belongs to the class of oxazepanes It is characterized by the presence of a chloromethyl group and a sulfonyl group attached to the oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)-1,4-oxazepane typically involves the reaction of an oxazepane derivative with chloromethyl sulfone. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-((Chloromethyl)sulfonyl)-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted oxazepane.
Substitution: Various substituted oxazepane derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Chloromethyl)sulfonyl)-1,4-oxazepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a drug candidate or a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((Chloromethyl)sulfonyl)-1,4-oxazepane involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the sulfonyl group can participate in oxidation-reduction reactions. These reactions enable the compound to interact with various molecular targets, potentially affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-((Chloromethyl)sulfonyl)-1,4-thiazepane: Similar structure but contains a sulfur atom in the ring.
4-((Chloromethyl)sulfonyl)-1,4-diazepane: Contains two nitrogen atoms in the ring.
4-((Chloromethyl)sulfonyl)-1,4-oxathiane: Contains both oxygen and sulfur atoms in the ring.
Properties
Molecular Formula |
C6H12ClNO3S |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-1,4-oxazepane |
InChI |
InChI=1S/C6H12ClNO3S/c7-6-12(9,10)8-2-1-4-11-5-3-8/h1-6H2 |
InChI Key |
NHSHDPGQYPRHNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















